molecular formula C24H18N2O3 B270311 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

Katalognummer B270311
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: SRPHKODYOCFTBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB), also known as Akt. This molecule has been extensively studied due to its potential applications in cancer treatment and other diseases.

Wirkmechanismus

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits Akt activity by binding to the ATP-binding site of the kinase domain, thereby preventing its activation. Akt plays a key role in cell survival and proliferation by phosphorylating various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one leads to decreased phosphorylation of these targets, resulting in inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as mentioned earlier. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key process in tumor growth and metastasis. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its potential toxicity, as inhibition of Akt activity can also affect normal cells and lead to adverse effects. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has poor solubility in water, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more potent and selective Akt inhibitors, which can improve the efficacy and reduce the toxicity of these inhibitors. Another direction is the investigation of the role of Akt in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of Akt inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may provide a more effective treatment strategy for cancer.

Synthesemethoden

The synthesis of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylboronic acid in the presence of a palladium catalyst to form 4-(2-furyl)-4-methylbenzonitrile. This intermediate is then reacted with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a base to form the desired product, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.

Wissenschaftliche Forschungsanwendungen

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in cancer treatment. Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.

Eigenschaften

Produktname

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

Molekularformel

C24H18N2O3

Molekulargewicht

382.4 g/mol

IUPAC-Name

6-[4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H18N2O3/c1-15-4-6-16(7-5-15)19-12-18(22-3-2-10-28-22)13-20(25-19)17-8-9-23-21(11-17)26-24(27)14-29-23/h2-13H,14H2,1H3,(H,26,27)

InChI-Schlüssel

SRPHKODYOCFTBG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.